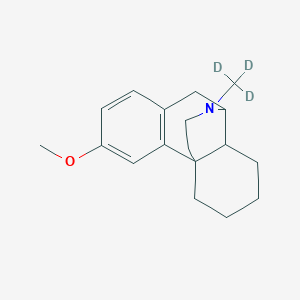

右美沙芬-d3

描述

Synthesis Analysis

The synthesis of dextromethorphan and its deuterated variants involves complex chemical reactions, starting from levorphanol or similar compounds. The preparation of tritiated dextromethorphan, for instance, involves its purification by reverse-phase high-performance liquid chromatography (HPLC) from dextrorphan, indicating a pathway that could similarly be adapted for the synthesis of deuterated versions like dextromethorphan-d3 (Craviso et al., 1982).

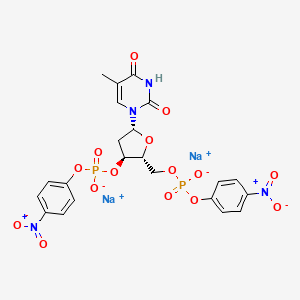

Molecular Structure Analysis

Dextromethorphan's molecular structure is characterized by its morphinan backbone, which is crucial for its interaction with various receptors in the brain, including NMDA, sigma-1, and possibly others. The introduction of deuterium atoms (in dextromethorphan-d3) would not significantly alter the structure but could affect its metabolic stability and interaction with enzymes like cytochrome P450 isozymes involved in its metabolism (Taylor et al., 2016).

Chemical Reactions and Properties

Dextromethorphan undergoes extensive metabolism in the human body, primarily involving O-demethylation to dextrorphan (its active metabolite) and N-demethylation to 3-methoxymorphinan. These metabolic pathways are mediated by cytochrome P450 enzymes, notably CYP2D6 and CYP3A4. The deuterated form, dextromethorphan-d3, would be expected to undergo similar metabolic pathways, albeit potentially at different rates due to the kinetic isotope effect, which could slow down the reactions involving C-H (or in this case, C-D) bond breaking (Spanakis et al., 2009).

Physical Properties Analysis

The physical properties of dextromethorphan, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The substitution of hydrogen atoms with deuterium (to create dextromethorphan-d3) might slightly alter these properties due to changes in bond strength and mass, affecting its behavior in biological systems and analytical methods designed for its detection and quantification.

Chemical Properties Analysis

The chemical properties of dextromethorphan include its ability to act as a noncompetitive antagonist at NMDA receptors and its interaction with other receptor systems in the brain, contributing to its wide range of pharmacological effects. The deuterated form would retain these chemical properties, although the deuterium atoms could impact its metabolic profile, potentially leading to differences in potency, duration of action, or side effects profile due to altered pharmacokinetics (Ducharme et al., 1996).

科学研究应用

神经和神经精神疾病:右美沙芬已显示出在治疗一系列神经和精神疾病(包括抑郁症、中风、外伤性脑损伤、癫痫发作、疼痛、甲氨蝶呤神经毒性、帕金森病和自闭症)方面的潜力。它在中枢神经系统中具有多种药理作用,使其成为这些疾病中重新利用的候选药物,尽管尚未完全确定慢性使用的最佳剂量和安全性 (Nguyen 等,2016)。

癌症疼痛管理:右美沙芬作为一种非竞争性 N-甲基-D-天冬氨酸 (NMDA) 受体拮抗剂,已被用于治疗癌症患者的疼痛和管理甲氨蝶呤引起的周围神经毒性 (Siu & Drachtman,2007)。

安全性概况:已经探讨了右美沙芬的安全性概况,特别是与不良药物反应的关系。这些反应通常不频繁且不严重,主要症状与剂量相关,包括神经系统、心血管和胃肠道疾病 (Bem & Peck,1992)。

自闭症的行为障碍:一份病例报告重点介绍了使用右美沙芬治疗与自闭症相关行为挑战的方法。这表明需要对右美沙芬在这种背景下的临床效果进行更全面的研究 (Woodard 等,2005)。

情绪不稳定症的治疗:右美沙芬与奎尼丁联合用于治疗影响情绪控制的神经系统疾病。以这种组合形式重新引入它为治疗应用提供了新的可能性,尽管需要更多的研究来证实这些应用 (Smith,2006)。

酶活探针:右美沙芬已被用作同时测定 CYP2D6 和 CYP3A 活性的体内探针,为药物代谢和潜在药物相互作用提供了宝贵的见解 (Ducharme 等,1996)。

血管性痴呆:研究表明右美沙芬可能对治疗血管性痴呆有效,可防止与该疾病发病机制有关的氧化应激 (Xu 等,2016)。

安全和危害

Dextromethorphan is a commonly abused drug because of its euphoric, hallucinogenic, and dissociative properties6. Depending on the amount ingested, dextromethorphan toxicity can have a wide range of cardiovascular, neurological, metabolic, and musculoskeletal adverse effects6.

未来方向

The combination of Dextromethorphan and bupropion is a safe, well-tolerated, and efficacious treatment option in adults with MDD7. Studies in bipolar depression with Dextromethorphan/bupropion are warranted as well as in MDD with suicidality7.

属性

IUPAC Name |

4-methoxy-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXZASYAUGDDCJ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dextromethorphan-d3 | |

CAS RN |

524713-56-2 | |

| Record name | 524713-56-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one](/img/structure/B1141248.png)

![(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-p](/img/structure/B1141255.png)

![5H-Dibenz[b,d]azepine-6,7-dione, 5-methyl-, 7-oxime](/img/structure/B1141262.png)